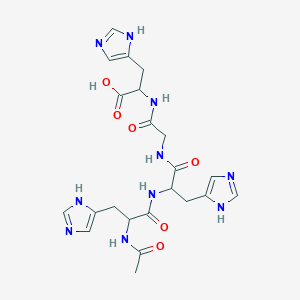
Ac-DL-His-DL-His-Gly-DL-His-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé Ac-DL-His-DL-His-Gly-DL-His-OH est un peptide synthétique composé de résidus d'histidine acétylée et de glycineLa formule chimique du composé est C8H13N3O4 , et sa masse molaire est de 215,21 g/mol .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de l'Ac-DL-His-DL-His-Gly-DL-His-OH implique l'addition pas à pas d'acides aminés pour former la chaîne peptidique. Le processus commence généralement par l'acétylation de l'histidine, suivie de l'addition séquentielle de résidus de glycine et d'histidine. Les conditions de réaction comprennent souvent l'utilisation de groupes protecteurs pour prévenir les réactions secondaires indésirables et l'utilisation de réactifs de couplage pour faciliter la formation de la liaison peptidique .
Méthodes de production industrielle
La production industrielle de l'this compound implique des techniques de synthèse peptidique à grande échelle. Ces méthodes comprennent la synthèse peptidique en phase solide (SPPS) et la synthèse peptidique en phase liquide (LPPS). La SPPS est la méthode la plus couramment utilisée en raison de son efficacité et de sa capacité à produire des peptides de haute pureté. Le processus implique l'utilisation de synthétiseurs peptidiques automatisés, qui ajoutent les acides aminés un par un à une chaîne peptidique croissante ancrée à une résine solide .
Analyse Des Réactions Chimiques
Types de réactions
L'Ac-DL-His-DL-His-Gly-DL-His-OH peut subir diverses réactions chimiques, notamment :
Oxydation : Les résidus d'histidine peuvent être oxydés pour former des dérivés d'histidine.
Réduction : Le peptide peut être réduit pour former des dérivés d'histidine réduits.
Substitution : Le groupe acétyle peut être substitué par d'autres groupes fonctionnels pour modifier les propriétés du peptide.
Réactifs et conditions communs
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène pour l'oxydation, des agents réducteurs comme le borohydrure de sodium pour la réduction et divers nucléophiles pour les réactions de substitution. Les conditions de réaction impliquent généralement des températures contrôlées et des niveaux de pH pour garantir que la réaction souhaitée se produit .
Produits majeurs
Les produits principaux formés à partir de ces réactions comprennent les dérivés d'histidine oxydés, les dérivés d'histidine réduits et les peptides substitués avec des groupes fonctionnels modifiés .
Applications De Recherche Scientifique
L'Ac-DL-His-DL-His-Gly-DL-His-OH possède un large éventail d'applications en recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier la synthèse et les réactions peptidiques.
Biologie : Investigué pour son potentiel en tant que peptide pénétrant les cellules et sa capacité à coordonner les métaux essentiels ou toxiques.
Médecine : Exploré pour ses propriétés antimicrobiennes et son potentiel en tant qu'agent thérapeutique.
Industrie : Utilisé dans le développement de matériaux à base de peptides et comme composant dans diverses analyses biochimiques
Mécanisme d'action
Le mécanisme d'action de l'this compound implique son interaction avec les membranes biologiques et les cibles intracellulaires. Le peptide peut pénétrer les membranes cellulaires et interagir avec les composants intracellulaires, ce qui entraîne divers effets biologiques. Les résidus d'histidine jouent un rôle crucial dans la coordination des ions métalliques, ce qui peut influencer l'activité et la stabilité du peptide .
Mécanisme D'action
The mechanism of action of Ac-DL-His-DL-His-Gly-DL-His-OH involves its interaction with biological membranes and intracellular targets. The peptide can penetrate cell membranes and interact with intracellular components, leading to various biological effects. The histidine residues play a crucial role in coordinating metal ions, which can influence the peptide’s activity and stability .
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires à l'Ac-DL-His-DL-His-Gly-DL-His-OH comprennent d'autres peptides riches en histidine et des peptides riches en glycine. Voici quelques exemples :
- N-Acétyl-DL-histidine monohydratée
- Peptides marqués Gly-His
- Peptides riches en histidine (HRPs)
- Peptides riches en glycine (GRPs)
Unicité
L'this compound est unique en raison de sa séquence spécifique de résidus d'histidine acétylée et de glycine, qui confèrent des propriétés chimiques et biologiques distinctes. Sa capacité à coordonner les ions métalliques et à pénétrer les membranes cellulaires en fait un composé précieux pour diverses applications scientifiques .
Propriétés
Formule moléculaire |
C22H28N10O6 |
|---|---|
Poids moléculaire |
528.5 g/mol |
Nom IUPAC |
2-[[2-[[2-[[2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C22H28N10O6/c1-12(33)30-17(3-14-6-24-10-28-14)21(36)32-16(2-13-5-23-9-27-13)20(35)26-8-19(34)31-18(22(37)38)4-15-7-25-11-29-15/h5-7,9-11,16-18H,2-4,8H2,1H3,(H,23,27)(H,24,28)(H,25,29)(H,26,35)(H,30,33)(H,31,34)(H,32,36)(H,37,38) |
Clé InChI |
JTUOJQYVOWCIHW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


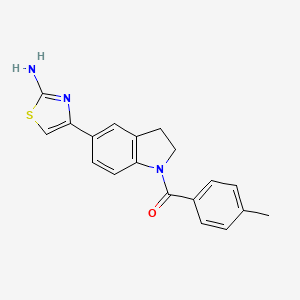
![3-(1-Methylindol-3-yl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid](/img/structure/B12300485.png)
![3a,3b,6,6,9a-pentamethyl-1-(4,5,6-trihydroxy-6-methylheptan-2-yl)-3H,4H,5H,5aH,8H,9H,9bH-cyclopenta[a]phenanthrene-2,7-dione](/img/structure/B12300492.png)


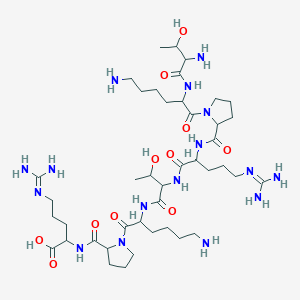
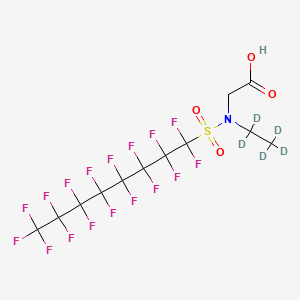
![tert-Butyl bicyclo[4.1.0]heptan-7-ylcarbamate](/img/structure/B12300524.png)
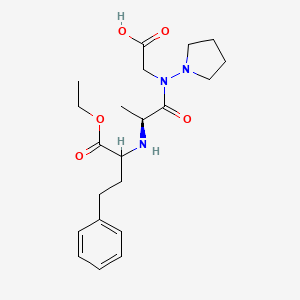
![17-(5,6-dihydroxy-6-methylheptan-2-yl)-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-diol](/img/structure/B12300532.png)


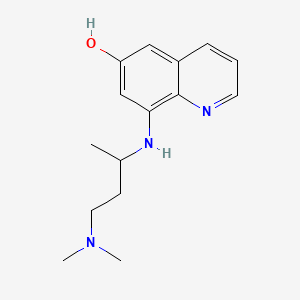
![3-(5-methyl-1,3-thiazol-2-yl)-5-(oxolan-3-yloxy)-N-[1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl]benzamide](/img/structure/B12300555.png)
